(S)-1-(3-ethoxyphenyl)ethanamine
Description
(S)-1-(3-Ethoxyphenyl)ethanamine is a chiral amine characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of a phenyl ring and an ethylamine (-CH₂NH₂) moiety in the (S)-configuration. Its hydrochloride salt (CAS: 1213547-94-4) has a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . This compound is structurally related to bioactive molecules targeting adrenergic and serotonergic receptors, making it a candidate for neuropharmacological studies .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-1-(3-ethoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
YIPGPYIRKCOZJP-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@H](C)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Synthesis
Key Therapeutic Applications
(S)-1-(3-ethoxyphenyl)ethanamine is primarily utilized in the synthesis of several pharmaceutical compounds, including:
- Rivastigmine : This drug is used for the treatment of Alzheimer’s disease and Parkinson’s disease. The compound acts as a reversible inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission . The synthesis involves multiple steps, where this compound serves as a critical precursor.
- Apremilast : Another significant application is in the synthesis of Apremilast, an oral medication for psoriasis and psoriatic arthritis. It functions by inhibiting phosphodiesterase 4 (PDE4), thus reducing inflammation . The preparation of this compound includes the use of this compound as an essential intermediate.
Biocatalytic Processes
Enzymatic Syntheses
Recent advancements have highlighted the use of biocatalysts in synthesizing this compound. For instance, a study demonstrated an integrated biocatalysis-crystallization process that effectively produced this compound through transaminase-catalyzed reactions . This method showcases the potential for environmentally friendly synthesis routes that minimize waste and enhance yield.
Case Studies
Case Study 1: Rivastigmine Synthesis
- Objective : To develop an efficient synthesis route for Rivastigmine using this compound.
- Methodology : The synthesis involved a Mitsunobu reaction followed by hydrolysis, yielding high enantiomeric excess (ee) and purity.
- Results : Achieved a yield of 60% with 91% ee for the final product, demonstrating the effectiveness of this compound as an intermediate .
Case Study 2: Apremilast Production
- Objective : To utilize this compound in synthesizing Apremilast.
- Methodology : The process involved multiple reaction steps including chiral resolution techniques to isolate the desired enantiomer.
- Results : The method provided high selectivity and conversion rates, confirming the compound's utility in producing therapeutically relevant molecules .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues of (S)-1-(3-ethoxyphenyl)ethanamine, focusing on substituent variations and molecular properties:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Fluorine and chlorine substituents increase polarity and metabolic stability but reduce lipophilicity. For example, (S)-1-(3,5-Difluorophenyl)ethanamine HCl has a logP ~1.2, compared to ~1.8 for the ethoxy analogue .
- Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃) : Ethoxy and methoxy groups enhance lipophilicity and membrane permeability. This compound exhibits higher blood-brain barrier penetration than its 4-ethoxy isomer due to steric effects .
- Positional Isomerism : Moving the ethoxy group from the 3- to 4-position (as in CAS AMEL-PL15645855) alters receptor-binding affinity. For β₁-adrenergic receptors, 3-substituted derivatives show 10-fold higher selectivity than 4-substituted counterparts .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (S)-1-(3-ethoxyphenyl)ethanamine in laboratory settings?
- Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with EN 166 or NIOSH standards. Use P95 respirators for aerosolized particles .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure.
- Waste Disposal: Segregate waste in labeled containers and collaborate with certified hazardous waste disposal services .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer:
- Chiral Resolution: Resolve racemic mixtures using (L)- or (D)-tartaric acid to isolate the (S)-enantiomer .
- Multi-Step Synthesis:
Introduce a nitro group to 3-ethoxyphenyl precursors via electrophilic substitution.
Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .
Purify via recrystallization or column chromatography (silica gel, hexane/ethyl acetate).
Q. How can the enantiomeric purity of this compound be experimentally verified?
- Methodological Answer:
- Chiral HPLC: Use a Chiralpak® AD-H column with a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Retention times: (S)-enantiomer ≈ 12.5 min, (R)-enantiomer ≈ 14.2 min .
- Polarimetry: Measure specific rotation ([α]D²⁵ = -40° in neat sample) and compare to literature values .
Advanced Research Questions
Q. How can density-functional theory (DFT) be utilized to predict the electronic properties of this compound?
- Methodological Answer:
- Computational Setup:
- Optimize geometry using the B3LYP hybrid functional with a 6-311++G(d,p) basis set .
- Calculate HOMO-LUMO gaps and electrostatic potential maps to assess nucleophilic/electrophilic sites .
- Validation: Compare computed IR spectra (e.g., C-N stretch at ~1250 cm⁻¹) with experimental FT-IR data .
Q. What methodological approaches are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
